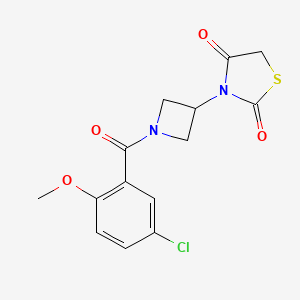

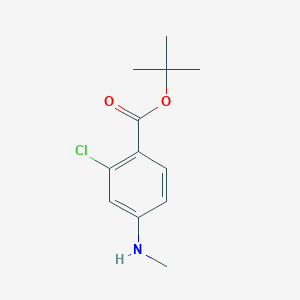

(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps and different reagents .Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, or electron microscopy .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis Techniques : The synthesis of similar fluorine-substituted compounds involves complex reactions with various reagents, showcasing advanced techniques in organic chemistry. For instance, the synthesis of 1-(4-(4-fluorophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)(2-hydroxyphenyl) methanone, a compound with structural similarities, is achieved through reactions involving 3-formylchromone and 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine (Jadhav, Nikumbh, & Karale, 2015).

Antimicrobial Activity : Compounds with a similar structure, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, have shown promising antifungal and antimicrobial activities. This points to potential applications in developing new antibacterial and antifungal agents (Lv et al., 2013).

Chemical Structure Analysis : Advanced techniques like X-ray diffraction and spectral analysis are employed to determine the molecular structure of these compounds. For example, the crystallographic analysis of isostructural compounds with similar fluorine content is essential for understanding their physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential Medical Applications

Antipsychotic Properties : Derivatives of pyrazole methanones, similar in structure, have been explored for their potential antipsychotic effects. These compounds could offer a new approach to treating psychiatric disorders while avoiding interaction with dopamine receptors, a common mechanism in many antipsychotics (Wise et al., 1987).

Anticancer and Antitubercular Activity : Some pyrazoline-incorporated isoxazole derivatives, which are structurally related, have shown promising results against human breast cancer cell lines and tuberculosis strains. This suggests the potential for developing new anticancer and antitubercular drugs (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Agricultural Applications

- Insecticidal Activity : Novel compounds with a similar structure have demonstrated effective insecticidal activities against pests like armyworms. This opens possibilities for their use in agricultural pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).

Wirkmechanismus

Target of action

The compound contains a pyrazole ring and a piperazine ring. Compounds containing these structures are known to interact with various biological targets. For example, pyrazole derivatives have been shown to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic and anti-inflammatory . Piperazine derivatives are widely employed in drugs and show a wide range of biological and pharmaceutical activity .

Mode of action

The mode of action would depend on the specific target that (3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone interacts with. Given the presence of the pyrazole and piperazine rings, it’s possible that this compound could interact with its targets through a variety of mechanisms, such as competitive inhibition .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. For example, some pyrazine derivatives have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative, which is synthesized from commercially available starting materials. The second intermediate is the 4-(4-methoxyphenyl)piperazin-1-yl)methanone, which is also synthesized from commercially available starting materials. The two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-bromo-4-methylthiazole", "1H-pyrazole-5-carboxylic acid", "4-methoxybenzaldehyde", "piperazine", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative", "a. Dissolve 4-fluoroaniline (1.0 eq) and 2-bromo-4-methylthiazole (1.0 eq) in N,N-dimethylformamide (DMF) and add triethylamine (1.2 eq) and ethyl chloroformate (1.1 eq).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction with water and extract the product with acetonitrile.", "d. Purify the product by column chromatography to obtain the 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative.", "Step 2: Synthesis of 4-(4-methoxyphenyl)piperazin-1-yl)methanone", "a. Dissolve 4-methoxybenzaldehyde (1.0 eq) and piperazine (1.2 eq) in ethanol and add sodium hydroxide (1.1 eq).", "b. Heat the reaction mixture at reflux for 24 hours.", "c. Cool the reaction mixture and acidify with hydrochloric acid.", "d. Extract the product with ethyl acetate and dry over magnesium sulfate.", "e. Purify the product by column chromatography to obtain the 4-(4-methoxyphenyl)piperazin-1-yl)methanone.", "Step 3: Coupling of the two intermediates", "a. Dissolve the 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative (1.0 eq) and 4-(4-methoxyphenyl)piperazin-1-yl)methanone (1.1 eq) in DMF.", "b. Add coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) and stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Purify the product by column chromatography to obtain the final product." ] } | |

CAS-Nummer |

1239231-16-3 |

Produktname |

(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone |

Molekularformel |

C25H24FN5O2S |

Molekulargewicht |

477.56 |

IUPAC-Name |

[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C25H24FN5O2S/c1-16-23(34-24(27-16)17-3-5-18(26)6-4-17)21-15-22(29-28-21)25(32)31-13-11-30(12-14-31)19-7-9-20(33-2)10-8-19/h3-10,15H,11-14H2,1-2H3,(H,28,29) |

InChI-Schlüssel |

LHNGSNSKYMGEEH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)

![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)

![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)